

The Discovery of Isochromophilone IX from Penicillium sp.: A Technical Guide

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Compound of Interest		
Compound Name:	Isochromophilone IX	
Cat. No.:	B15388172	Get Quote

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Abstract

Isochromophilone IX, a novel bioactive secondary metabolite, was first isolated from a species of the fungus Penicillium. As a member of the azaphilone class of fungal polyketides, it is distinguished by the unique incorporation of a γ-aminobutyric acid (GABA) moiety, a feature previously unseen in this structural class.[1] Azaphilones are a well-established group of fungal pigments known for their diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects.[2] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of **Isochromophilone IX**, presenting detailed experimental protocols and quantitative data for the scientific community.

Introduction

The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites.[1] These fungi have yielded numerous compounds of therapeutic importance. The azaphilone family of polyketides, characterized by a highly oxygenated pyranoquinone bicyclic core, has garnered significant attention due to the wide range of biological activities exhibited by its members.[2][3] The discovery of **Isochromophilone IX**, with its novel GABA-containing side chain, represents a significant addition to this class of natural products and opens new avenues for research into its potential therapeutic applications.



Physicochemical and Spectroscopic Data

The structural elucidation of **Isochromophilone IX** was accomplished through a combination of spectroscopic techniques. While the complete detailed data from the original discovery is not publicly available, the following tables summarize the expected and representative data based on the analysis of closely related isochromophilone analogs.

Table 1: Physicochemical Properties of Isochromophilone IX

Property	Value	
Molecular Formula	C25H30CINO7	
Appearance	Yellow amorphous solid	
Optical Rotation	Displays a specific rotation with the same sign as isochromophilone VI.[1]	

Table 2: Representative ¹H NMR Spectroscopic Data for an Isochromophilone Core (500 MHz, Methanol-d₄)

Note: This is a representative dataset based on published data for related isochromophilones. Actual chemical shifts for **Isochromophilone IX** may vary.



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	8.17	S	_
4	6.25	S	_
5-CH₃	2.10	S	_
7	4.80	m	_
7-CH₃	1.50	S	_
9	3.50	m	
10	6.10	d	15.0
11	6.80	dd	15.0, 10.0
12	2.50	m	
13	1.20	d	7.0
14	1.80	m	
15	0.95	t	7.5
16	1.05	d	7.0
GABA-α-CH2	2.40	t	7.0
GABA-β-CH ₂	1.90	р	7.0
GABA-γ-CH ₂	3.10	t	7.0

Table 3: Representative ¹³C NMR Spectroscopic Data for an Isochromophilone Core (125 MHz, Methanol-d₄)

Note: This is a representative dataset based on published data for related isochromophilones. Actual chemical shifts for **Isochromophilone IX** may vary.



Position	δC (ppm)
1	144.5
3	151.9
4	101.0
4a	140.0
5	106.1
6	190.0
7	85.7
8	195.0
8a	116.4
9	40.0
10	130.0
11	140.0
12	45.0
13	20.0
14	30.0
15	14.0
16	22.0
5-CH₃	12.7
7-CH₃	25.0
GABA-C=O	175.0
GABA-α-CH ₂	35.0
GABA-β-CH ₂	28.0
GABA-y-CH₂	42.0



Table 4: High-Resolution Mass Spectrometry Data for Isochromophilone IX

lon	Calculated m/z	Observed m/z
[M+H]+	492.1835	492.1838

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of **Isochromophilone IX**, based on established protocols for the isolation of secondary metabolites from Penicillium species.

Fungal Culture and Fermentation

- Strain: A pure culture of the Penicillium sp. is obtained and maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA).
- Inoculum Preparation: A seed culture is prepared by inoculating a liquid medium (e.g., Potato Dextrose Broth) with the fungal strain and incubating for 3-5 days at 25-28 °C with shaking (150 rpm).
- Large-Scale Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out for 14-21 days under the same temperature and agitation conditions to allow for the production of secondary metabolites.

Extraction and Isolation

- Extraction: The culture broth is separated from the mycelia by filtration. The culture filtrate is
 extracted with an organic solvent, typically ethyl acetate. The mycelia can also be extracted
 separately with a solvent like acetone or methanol.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification.



- Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
- Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water.[4]

Structure Elucidation

The chemical structure of the purified **Isochromophilone IX** is determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.
- Optical Rotation: The specific rotation is measured to determine the chiral nature of the molecule.

Biological Activity Assays

The antimicrobial activity of **Isochromophilone IX** is determined using a broth microdilution method.[5]

- Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific density (e.g., 10⁵ CFU/mL).
- Serial Dilution: The purified compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.



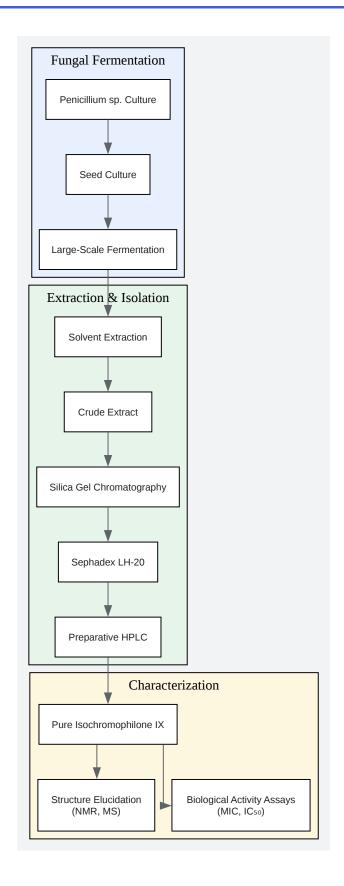
- Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plates are incubated at the optimal temperature for the respective microorganism.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

The cytotoxic activity of **Isochromophilone IX** against cancer cell lines is evaluated using an MTT or similar cell viability assay.

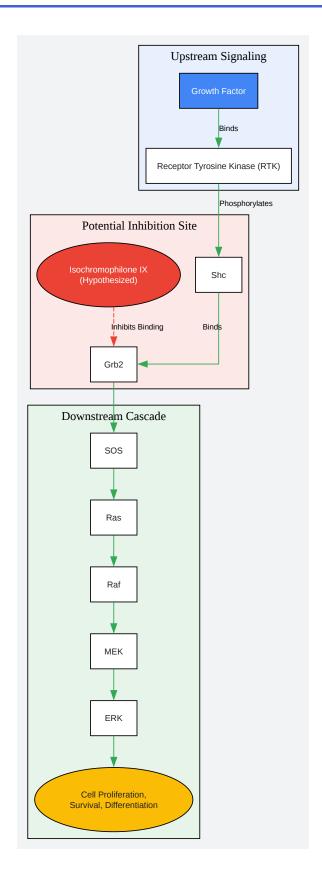
- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the purified compound and incubated for a specified period (e.g., 48 or 72 hours).
- Cell Viability Measurement: A reagent such as MTT is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the doseresponse curve.[6]

Mandatory Visualizations









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